Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C26H32N4O4 and its molecular weight is 464.566. The purity is usually 95%.
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Biological Activity
Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
Property | Value |
---|---|
Molecular Formula | C24H27FN4O3 |
Molecular Weight | 438.5 g/mol |
IUPAC Name | This compound |
The structure includes a tetrahydropyrimidine ring, an ethoxy group, and a piperazine moiety, which contribute to its biological activity.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may act as an enzyme inhibitor, modulating various metabolic pathways. For instance, it has been observed to inhibit certain enzymes involved in neurotransmitter regulation and metabolic processes, which could have implications for treating conditions such as depression or anxiety.
Antidepressant Potential
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. A study utilizing the forced swim test demonstrated that administration of the compound significantly reduced immobility time compared to control groups. This suggests a potential for mood-enhancing properties.
Antioxidant Activity
In vitro assays have shown that this compound possesses antioxidant properties. It was found to scavenge free radicals effectively, indicating its potential role in protecting cells from oxidative stress. This activity is crucial as oxidative stress is implicated in various diseases, including neurodegenerative disorders .
Case Studies and Research Findings
- In Vivo Studies : In a series of experiments involving rodent models, the compound was administered at varying dosages. Results indicated a dose-dependent response in terms of both antidepressant activity and antioxidant capacity. Higher doses were associated with improved behavioral outcomes in stress-induced models .
- Molecular Docking Studies : Computational studies using molecular docking techniques have identified potential binding sites for this compound on target enzymes. These studies suggest that the compound may inhibit enzymes involved in neurotransmitter metabolism, thus supporting its proposed antidepressant effects .
- Toxicological Assessments : Toxicity studies conducted on various animal models revealed no significant adverse effects at therapeutic doses. This safety profile is promising for further development as a therapeutic agent .
Properties
IUPAC Name |
ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4/c1-3-33-21-12-10-19(11-13-21)24-23(25(31)34-4-2)22(27-26(32)28-24)18-29-14-16-30(17-15-29)20-8-6-5-7-9-20/h5-13,24H,3-4,14-18H2,1-2H3,(H2,27,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZNGHCYGMUPQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.